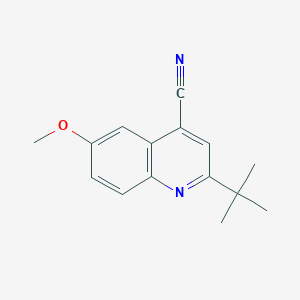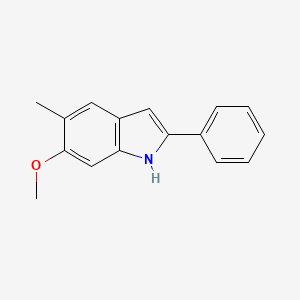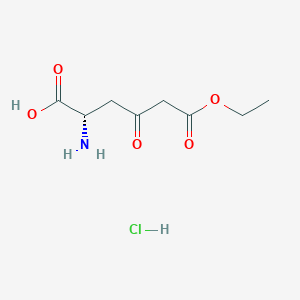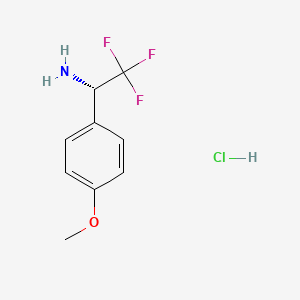
2-(Tert-butyl)-6-methoxyquinoline-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tert-butyl)-6-methoxyquinoline-4-carbonitrile is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the tert-butyl and methoxy groups in the quinoline ring enhances its chemical stability and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-6-methoxyquinoline-4-carbonitrile typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-amino-4-tert-butyl-6-methoxybenzonitrile, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and temperature control are crucial to optimize the production process.
化学反応の分析
Types of Reactions
2-(Tert-butyl)-6-methoxyquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, primary amines, and various substituted quinoline derivatives.
科学的研究の応用
2-(Tert-butyl)-6-methoxyquinoline-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Tert-butyl)-6-methoxyquinoline-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tert-butyl and methoxy groups can influence the compound’s binding affinity and selectivity, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-(Tert-butyl)-4-methoxyquinoline
- 2-(Tert-butyl)-6-methoxyquinoline
- 2-(Tert-butyl)-4-chloroquinoline
Uniqueness
2-(Tert-butyl)-6-methoxyquinoline-4-carbonitrile is unique due to the specific positioning of the methoxy and nitrile groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.
特性
分子式 |
C15H16N2O |
|---|---|
分子量 |
240.30 g/mol |
IUPAC名 |
2-tert-butyl-6-methoxyquinoline-4-carbonitrile |
InChI |
InChI=1S/C15H16N2O/c1-15(2,3)14-7-10(9-16)12-8-11(18-4)5-6-13(12)17-14/h5-8H,1-4H3 |
InChIキー |
RBVZWPHZFJISGB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC2=C(C=C(C=C2)OC)C(=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B11869285.png)

![3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11869293.png)




![ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate](/img/structure/B11869329.png)
![7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11869332.png)



